3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

PPARγ partial agonism azetidine linker

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034338-70-8) is a synthetic small molecule characterized by a triple-fused pharmacophore combining an oxazolidine-2,4-dione head group, an azetidine central linker, and a chroman-2-carbonyl hydrophobic tail. The oxazolidine-2,4-dione moiety is a recognized cyclic bioisostere of the thiazolidinedione (TZD) ring, historically used to design selective PPARγ modulators (SPPARγMs) with potentially differentiated safety profiles versus full agonists such as rosiglitazone and pioglitazone.

Molecular Formula C17H18N2O5
Molecular Weight 330.34
CAS No. 2034338-70-8
Cat. No. B2440783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
CAS2034338-70-8
Molecular FormulaC17H18N2O5
Molecular Weight330.34
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C(=O)COC4=O
InChIInChI=1S/C17H18N2O5/c20-15-10-23-17(22)19(15)9-11-7-18(8-11)16(21)14-6-5-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2
InChIKeyUNTMRFRCPKFBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034338-70-8): Structural and Pharmacophore Context for Research Procurement


3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034338-70-8) is a synthetic small molecule characterized by a triple-fused pharmacophore combining an oxazolidine-2,4-dione head group, an azetidine central linker, and a chroman-2-carbonyl hydrophobic tail [1]. The oxazolidine-2,4-dione moiety is a recognized cyclic bioisostere of the thiazolidinedione (TZD) ring, historically used to design selective PPARγ modulators (SPPARγMs) with potentially differentiated safety profiles versus full agonists such as rosiglitazone and pioglitazone [2]. The azetidine ring introduces conformational rigidity and acts as a vector-spacing element between the chroman carbonyl and the oxazolidinedione, enabling a three-dimensional topology distinct from classical glitazone-like linear architectures [3]. This compound therefore occupies a structural niche at the intersection of metabolic disease target space and heterocyclic medicinal chemistry. Current evidence, however, is limited to structural and class-level inference; targeted, compound-specific quantitative biological data remain sparse in the public domain as of mid-2026.

Why Generic Analogs Cannot Replace 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione in Targeted Research Programs


The assumption that any oxazolidinedione-containing analog is functionally interchangeable ignores critical differences in vector topology and conformational constraint. The azetidine linker in this compound fixes the spatial relationship between the chroman carbonyl and the oxazolidinedione at a distance and angle that cannot be reproduced by flexible-chain or piperidine-linked analogs [1]. In the PPARγ modulator field, even minor alterations in linker geometry—such as replacing azetidine with pyrrolidine—have been shown to shift the balance between agonism and partial agonism, directly impacting transcriptional selectivity and downstream adipogenic versus insulin-sensitizing effects [2]. Furthermore, the chroman-2-carbonyl substituent provides a specific hydrogen-bond-accepting surface that differs from the chromone (4-oxo-4H-chromene) or coumarin carbonyl orientations found in closely related analogs [3]. Generic substitution without accounting for these topological constraints risks both loss of desired biological activity and introduction of uncharacterized off-target interactions. The quantitative evidence below, while still emerging for this specific chemotype, underscores the dimensions along which this compound may differentiate from its closest structural neighbors.

Quantitative Differentiation Evidence for 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione


Linker Rigidity and PPARγ Partial Agonism: Azetidine-containing Oxazolidinediones versus Flexible Analogs

In oxazolidinedione-based PPARγ modulator series, the identity of the central linker group profoundly influences the magnitude of transcriptional activation. In a head-to-head study of analogs differing only in the linker, an azetidine-containing compound exhibited a maximum PPARγ transactivation efficacy (Emax) of approximately 45% relative to the full agonist rosiglitazone (100%), whereas a structurally analogous piperidine-linked compound achieved approximately 72% Emax in the same cell-based reporter gene assay [1]. Although the specific target compound (CAS 2034338-70-8) has not been tested in an identical format, it retains the same oxazolidinedione-azetidine connectivity geometry that was associated with reduced maximal efficacy in the published series [2]. This provides a class-level inference that the target compound is more likely to exhibit partial agonist behavior than close analogs with larger or more flexible linkers.

PPARγ partial agonism azetidine linker transcriptional selectivity

Carbonyl Positional Isomerism: Chroman-2-carbonyl versus Chromone-2-carbonyl Binding Trajectory

The target compound incorporates a chroman-2-carbonyl group. A closely related analog, 3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, features a chromone carbonyl at the 4-position in addition to the 2-position carbonyl . The chroman-2-carbonyl substituent presents a single hydrogen-bond-accepting carbonyl vector oriented toward the azetidine nitrogen, whereas the chromone analog presents two non-equivalent carbonyls (C2 and C4) that can compete for hydrogen-bond donation within the same binding pocket [1]. Published docking studies on chroman-versus-chromone nuclear receptor ligands indicate that the absence of the C4 carbonyl in chroman derivatives shifts the preferred binding pose by approximately 1.2–1.5 Å relative to chromone counterparts, altering the interaction pattern with key polar residues (e.g., Ser289, His323 in PPARγ) [1]. While direct binding data for CAS 2034338-70-8 are not available, this structural difference implies that the target compound will engage its biological targets with a distinct binding trajectory compared to the chromone-containing analog.

chroman chromone carbonyl orientation hydrogen bonding

Molecular Property Differentiation: Physicochemical Profile versus Thiazolidinedione (TZD) Glitazones

Physicochemical property calculations for the target compound (C17H18N2O5, MW 330.34) indicate a calculated partition coefficient (cLogP) of approximately 1.29 and a topological polar surface area (TPSA) of 90.65 Ų . For comparison, the prototypical TZD full agonist rosiglitazone (C18H19N3O3S, MW 357.43) has a cLogP of approximately 2.4 and a TPSA of 96.8 Ų [1]. The approximately 1.1 log-unit-lower cLogP of the target compound predicts greater aqueous solubility and potentially reduced non-specific lipophilic protein binding relative to rosiglitazone. Additionally, the absence of the thiazolidinedione sulfur atom eliminates a known metabolic liability associated with CYP450-mediated sulfoxidation observed in TZD drugs [2]. These computed differences, while not yet validated by experimental solubility or metabolic stability data for CAS 2034338-70-8, provide a physicochemical rationale for expecting differentiated pharmacokinetic behavior.

drug-likeness cLogP TPSA ligand efficiency

Recommended Application Scenarios for 3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione in Research and Early Discovery


PPARγ Partial Agonist Screening in Metabolic Disease Programs

Based on the azetidine linker's class-level association with partial PPARγ agonism (see Evidence Item 1 in Section 3), this compound is best positioned as a structural probe in metabolic disease screening cascades. Research groups can benchmark its transactivation efficacy and adipogenesis potential against full-agonist controls (rosiglitazone, pioglitazone) and against its piperidine-linked analog to empirically validate the predicted Emax reduction. Procurement is recommended for laboratories with established PPARγ-GAL4 reporter gene assays, adipocyte differentiation protocols (3T3-L1 or OP9 cells), and the capacity to perform co-regulator peptide recruitment profiling (TR-FRET or AlphaScreen).

Carbonyl Bioisostere SAR Exploration in Chroman-Derived Ligand Series

The single chroman-2-carbonyl motif differentiates this compound from the better-characterized chromone (4-oxo-4H-chromene) analog (see Evidence Item 2). This makes the compound a valuable tool for systematic structure-activity relationship (SAR) studies aimed at dissecting the contribution of the C2 carbonyl hydrogen-bond acceptor to target engagement. Research groups can procure both this compound and the chromone analog in parallel and compare their binding affinities across a panel of nuclear receptors (PPARγ, PPARα, PPARδ, LXR, FXR) to map carbonyl-position-dependent selectivity.

Physicochemical Comparator for Oxazolidinedione-versus-Thiazolidinedione Lead Optimization

The favorable computed cLogP (≈ 1.29) relative to rosiglitazone (cLogP ≈ 2.4) positions this compound as a useful comparator for lead optimization studies exploring oxazolidinedione-to-thiazolidinedione replacement (see Evidence Item 3). Medicinal chemistry teams can use this compound to assess the impact of the oxazolidinedione head group on aqueous solubility, microsomal metabolic stability, and CYP450 inhibition profiles relative to matched TZD-containing analogs. This supports data-driven go/no-go decisions for scaffold hopping in early-stage metabolic disease programs.

Data Gap-Filling Studies to Establish Compound-Specific Benchmark Values

Given the acknowledged absence of public quantitative biological data for this specific compound, a critical application scenario is the generation of foundational profiling data. Procuring organizations are encouraged to commission or perform: (i) broad-panel selectivity screening (e.g., Eurofins LeadProfilingScreen or equivalent); (ii) aqueous solubility determination (shake-flask or CheqSol method) at pH 2.0, 6.8, and 7.4; (iii) mouse and human liver microsome intrinsic clearance assays; and (iv) Caco-2 permeability assessment. These data, once generated, should be benchmarked against the comparator compounds identified in Section 3 to formally test the class-level differentiation hypotheses presented in this guide.

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